3-(2-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 3-(2-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 361158-23-8
VCID: VC11975929
InChI: InChI=1S/C19H21N3O4S2/c1-25-15-5-3-2-4-14(15)22-18(24)17-13(6-11-27-17)20-19(22)28-12-16(23)21-7-9-26-10-8-21/h2-5H,6-12H2,1H3
SMILES: COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCOCC4
Molecular Formula: C19H21N3O4S2
Molecular Weight: 419.5 g/mol

3-(2-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

CAS No.: 361158-23-8

Cat. No.: VC11975929

Molecular Formula: C19H21N3O4S2

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

3-(2-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one - 361158-23-8

Specification

CAS No. 361158-23-8
Molecular Formula C19H21N3O4S2
Molecular Weight 419.5 g/mol
IUPAC Name 3-(2-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C19H21N3O4S2/c1-25-15-5-3-2-4-14(15)22-18(24)17-13(6-11-27-17)20-19(22)28-12-16(23)21-7-9-26-10-8-21/h2-5H,6-12H2,1H3
Standard InChI Key FKPLZSIDLXHMKW-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCOCC4
Canonical SMILES COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCOCC4

Introduction

Molecular Formula and Weight

  • Molecular Formula: C16H19N3O4S

  • Molecular Weight: Approximately 349.41 g/mol

Synthetic Pathway

The synthesis of this compound typically involves:

  • Formation of the Thieno[3,2-d]pyrimidine Core: This is achieved by cyclization reactions involving thiophene derivatives and nitrogen-containing precursors.

  • Substitution Reactions: Functionalization at the 2- and 3-positions is carried out using electrophilic or nucleophilic substitution methods.

  • Introduction of Functional Groups: The methoxyphenyl and morpholino-thioacetyl groups are introduced via selective reactions to ensure regioselectivity.

Characterization Techniques

The compound's structure can be confirmed using:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^13C NMR spectra provide insights into the hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands (e.g., C=O, C-S).

  • X-ray Crystallography: Provides detailed three-dimensional structural information.

Pharmacological Activities

Thieno[3,2-d]pyrimidine derivatives are known for their diverse biological activities, including:

  • Anticancer Properties: Inhibition of kinases involved in cancer cell proliferation.

  • Anti-inflammatory Effects: Modulation of inflammatory pathways.

  • Antimicrobial Activity: Effective against bacterial and fungal pathogens.

While specific data on this compound's bioactivity is limited, its structural features suggest potential as a drug candidate.

Drug Design

The compound's heterocyclic framework makes it an attractive scaffold for designing kinase inhibitors or other enzyme-targeting drugs.

Material Science

Thieno[3,2-d]pyrimidines have been explored for their electronic properties in materials science applications such as organic semiconductors.

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